Pentacosa-10,12-dienoic acid Pentacosa-10,12-dienoic acid
Brand Name: Vulcanchem
CAS No.: 117580-81-1
VCID: VC19143661
InChI: InChI=1S/C25H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27/h13-16H,2-12,17-24H2,1H3,(H,26,27)
SMILES:
Molecular Formula: C25H46O2
Molecular Weight: 378.6 g/mol

Pentacosa-10,12-dienoic acid

CAS No.: 117580-81-1

Cat. No.: VC19143661

Molecular Formula: C25H46O2

Molecular Weight: 378.6 g/mol

* For research use only. Not for human or veterinary use.

Pentacosa-10,12-dienoic acid - 117580-81-1

Specification

CAS No. 117580-81-1
Molecular Formula C25H46O2
Molecular Weight 378.6 g/mol
IUPAC Name pentacosa-10,12-dienoic acid
Standard InChI InChI=1S/C25H46O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27/h13-16H,2-12,17-24H2,1H3,(H,26,27)
Standard InChI Key HUSJNUJNBGHUOQ-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCC=CC=CCCCCCCCCC(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Pentacosa-10,12-dienoic acid belongs to the family of conjugated dienoic acids, characterized by two double bonds separated by a single carbon-carbon bond. Its IUPAC name, pentacosa-10,12-dienoic acid, reflects the 25-carbon chain (C25\text{C}_{25}) with double bonds at carbons 10–11 and 12–13 . The structural formula is represented as CH3(CH2)12CH=CHCH=CH(CH2)8COOH\text{CH}_3(\text{CH}_2)_{12}\text{CH}=\text{CH}-\text{CH}=\text{CH}(\text{CH}_2)_8\text{COOH}, with a carboxyl group at the terminal position.

The conjugated double bond system imparts distinct electronic properties, including enhanced stability compared to isolated dienes. This conjugation also influences the compound’s spectroscopic signatures, such as UV-Vis absorption maxima typical of dienes (e.g., ~230–260 nm) .

Physicochemical Data

While experimental data for pentacosa-10,12-dienoic acid remain limited, its properties can be inferred from structural analogs:

PropertyValueSource
Molecular Weight378.6 g/mol
Density~0.93 g/cm³ (predicted)
Boiling PointN/A
Melting PointN/A
LogP (Partition Coefficient)8.62

The high LogP value indicates strong hydrophobicity, suggesting limited water solubility and preferential partitioning into lipid membranes or organic phases .

Synthesis and Preparation

Synthetic Routes

  • Alkyne Coupling: Utilizing palladium-catalyzed cross-coupling reactions to assemble carbon chains with predefined unsaturation. For example, (Z)-1-bromohept-1-ene can be coupled with alkynol derivatives to construct conjugated systems .

  • Protective Group Chemistry: Temporary protection of reactive groups (e.g., hydroxyl or carboxyl) to prevent side reactions during chain elongation.

  • Selective Hydrogenation/Dehydrogenation: Introducing double bonds via controlled hydrogenation of alkynes or dehydrogenation of saturated precursors .

Challenges in Synthesis

Key challenges include:

  • Stereochemical Control: Ensuring the desired Z or E configuration at double bonds.

  • Chain Length Precision: Achieving the exact 25-carbon backbone without side products.

  • Scalability: Transitioning from milligram-scale laboratory synthesis to industrial production.

Applications in Materials Science and Biochemistry

Surface Modification and Nanotechnology

While direct applications of pentacosa-10,12-dienoic acid are understudied, its structural analog, 10,12-pentacosadiynoic acid (PCDA), is widely used in:

  • Polydiacetylene (PDA) Sensors: PCDA forms PDAs upon UV polymerization, enabling colorimetric detection of surfactants, pathogens, or environmental stimuli .

  • Nanoparticle Functionalization: Amphiphilic diacetylenes like PCDA modify nanoparticle surfaces to enhance hydrophilicity or biocompatibility .

The dienoic acid’s conjugated system may offer similar utility in photopolymerizable coatings or responsive materials, though experimental validation is needed.

Biological Relevance

Conjugated dienoic acids are implicated in lipid signaling and membrane dynamics. For instance, conjugated linoleic acids (CLAs) exhibit anticarcinogenic and anti-inflammatory properties . While pentacosa-10,12-dienoic acid’s bioactivity remains unexplored, its extended chain length could influence interactions with cellular receptors or enzymes.

Comparative Analysis with 10,12-Pentacosadiynoic Acid

Structural and Functional Contrasts

FeaturePentacosa-10,12-dienoic Acid10,12-Pentacosadiynoic Acid
Bond TypeConjugated double bondsConjugated triple bonds
Molecular FormulaC25H46O2\text{C}_{25}\text{H}_{46}\text{O}_{2}C25H42O2\text{C}_{25}\text{H}_{42}\text{O}_{2}
ReactivityLess reactive (stable dienes)Highly reactive (polymerizes under UV)
ApplicationsPotential sensors, coatingsEstablished in PDAs, nanosensors

The triple bonds in 10,12-pentacosadiynoic acid enable rapid photopolymerization, making it superior for real-time sensing applications . Conversely, the dienoic acid’s double bonds may favor thermal stability or specific molecular interactions.

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